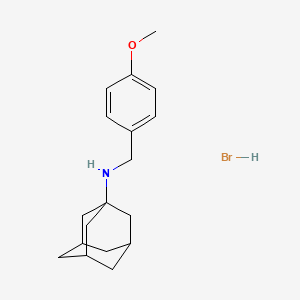

N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide

Übersicht

Beschreibung

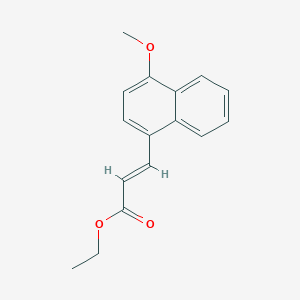

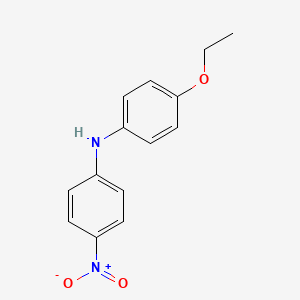

N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide is a useful research compound. Its molecular formula is C18H26BrNO and its molecular weight is 352.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

N-(4-Methoxybenzyl)-1-adamantanamine hydrobromide and related compounds have been synthesized and evaluated for their antiproliferative activity against certain cancer cell lines. For instance, adamantaneacetic and adamantanecarboxylic acid esters, with structural similarities to this compound, demonstrated cytotoxicity against epithelial human carcinoma cell line A549. These compounds, particularly the ones containing hydroxymethyl and methoxyphenyl groups, were found to possess noticeable cytotoxicity and could depolymerize the microtubule network in A549 cells, indicating potential as antitumor agents (Zefirov et al., 2017).

Catalytic Studies

In the realm of catalysis, this compound derivatives have been studied for their potential as catalysts. Specifically, dirhodium tetracarboxylate derived from adamantylglycine showed high asymmetric induction in catalyzed reactions, such as intramolecular C-H insertion and intermolecular cyclopropanation. This suggests the utility of adamantane derivatives in enantioselective synthesis (Reddy et al., 2006).

Antiviral Research

A notable application of adamantane derivatives, including this compound, is in the field of antiviral research. Amantadine, a structurally related compound, has been used in the treatment of influenza A. Research into adamantane-copper(II) chloride conjugates has shown potential for inhibiting influenza virus, demonstrating increased membrane permeability and lower toxicity, which could represent a novel approach to combating drug-resistant strains of influenza (Banti et al., 2020).

Polymerization Behavior and Thermal Properties

The adamantyl group's influence on polymerization behaviors and thermal properties has been explored through the anionic polymerization of vinylbenzylideneamine derivatives. The presence of adamantyl groups effectively protected the C═N bond from nucleophilic attack, resulting in polymers with predictable molecular weights and narrow distributions. This research highlights the role of adamantane derivatives in developing new materials with desirable properties (Kang et al., 2015).

Electrochemical Degradation Studies

Adamantane derivatives have also been investigated in electrochemical studies, such as the degradation of aromatic amines on boron-doped diamond electrodes. This research underscores the potential of adamantane-based compounds in environmental applications, particularly in the treatment of wastewater containing hazardous organic compounds (Pacheco et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biochemical processes, including the development of neurodegenerative diseases .

Mode of Action

Similar compounds have been designed to have affinity with their targets, resulting in changes in the biochemical processes . For instance, some compounds can prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels .

Biochemical Pathways

Similar compounds have been shown to influence in vivo neurogenesis, oxidative and inflammatory pathways . They can also reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Pharmacokinetics

Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Similar compounds have shown beneficial effects in preclinical ad-like models . For instance, they can prevent Aβ formation and reduce the levels of phosphorylated forms of tau .

Action Environment

The stability of similar compounds has been suggested based on the formation of certain salts .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16,19H,6-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIDBDGIHIPROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-10-2 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-phenyl-2,5-dihydro-pyrazolo[4,3-e]pyrimidin-4-one](/img/structure/B1652701.png)

![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)

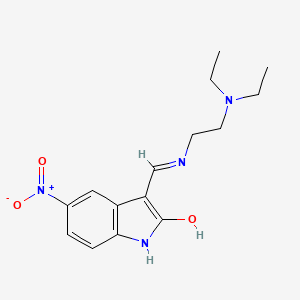

![N-[2-(2-Methoxyethylamino)ethyl]-5,6-dimethyl-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B1652708.png)

![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)

![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)